![molecular formula C18H24N4O3S2 B2426558 ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 403844-75-7](/img/structure/B2426558.png)
ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a thiophene ring, and an amide group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the reaction of a 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate thiophene derivative . The triazole-thiol could be synthesized from 4-methyl-4H-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, being aromatic, would contribute to the overall stability of the molecule . The thiophene ring, also being aromatic, would further contribute to this stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and thiophene rings, as well as the amide group. The sulfur atom in the thiophene ring could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could potentially increase its solubility in water .Scientific Research Applications
Antioxidant Activity
Compounds with a thiazole ring, which is present in the given compound, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to exhibit analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or interfering with these signals at specific sites in the central nervous system.
Anti-inflammatory Activity
Thiazole compounds have also been associated with anti-inflammatory effects . Anti-inflammatory drugs are used to treat inflammation, a condition that can cause swelling, pain, and other symptoms.
Antimicrobial Activity
Some thiazole derivatives have shown antimicrobial activity . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.
Antifungal Activity
Thiazole compounds have been found to have antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in various parts of the body.
Antiviral Activity
Thiazole derivatives have been reported to exhibit antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antitumor or Cytotoxic Activity
Thiazole compounds have been associated with antitumor or cytotoxic effects . These substances are used in cancer treatment to kill tumor cells.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . Neuroprotective drugs are used to protect nerve cells against damage, degeneration, or impairment of function.
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-4-25-17(24)14-12-8-6-5-7-9-13(12)27-16(14)20-15(23)11(2)26-18-21-19-10-22(18)3/h10-11H,4-9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBOBBGGNWDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole](/img/structure/B2426475.png)
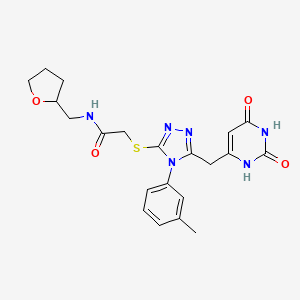
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426478.png)

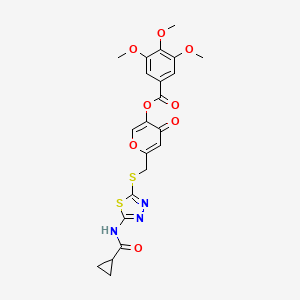
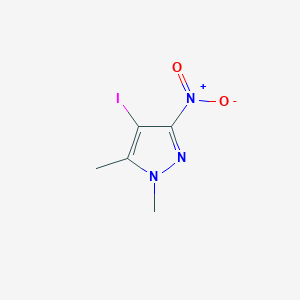
![(3E)-1-(3-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426483.png)
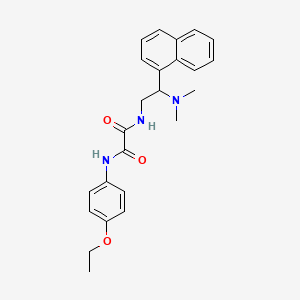
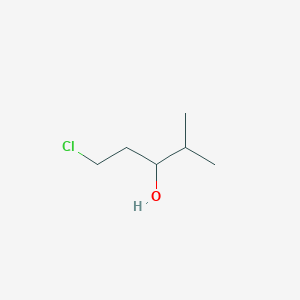


![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)
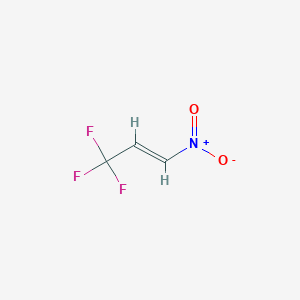
![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)